molecular formula C21H21ClN2O4S2 B6583565 N-[(4-chlorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251624-58-4

N-[(4-chlorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B6583565
CAS No.: 1251624-58-4
M. Wt: 465.0 g/mol
InChI Key: VIUNRYVKLFURDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Chlorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a sulfamoyl-substituted thiophene carboxamide derivative. Its structure comprises:

  • A thiophene-2-carboxamide backbone.
  • A 4-chlorophenylmethyl group at the carboxamide nitrogen.
  • A methylsulfamoyl group at the 3-position of the thiophene ring, further substituted with a 4-ethoxyphenyl moiety.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S2/c1-3-28-18-10-8-17(9-11-18)24(2)30(26,27)19-12-13-29-20(19)21(25)23-14-15-4-6-16(22)7-5-15/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUNRYVKLFURDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₂₄H₂₇ClN₄O
  • Molecular Weight : 420.9 g/mol

The structure consists of a thiophene ring substituted with various functional groups, including a chlorophenyl and an ethoxyphenyl moiety, which contribute to its biological activity.

This compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly through the inhibition of nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
  • Antiviral Properties : Preliminary studies suggest that the compound may interfere with viral replication mechanisms, particularly in hepatitis C virus (HCV) models, similar to other compounds in its class .
  • Anti-inflammatory Effects : The presence of the sulfamoyl group is associated with anti-inflammatory activity, potentially through the modulation of cytokine release.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Reference
AnticancerInhibition of cancer cell growth
AntiviralReduced HCV replication
Anti-inflammatoryDecreased cytokine levels
Enzyme InhibitionInhibition of NAMPT

Case Studies and Research Findings

  • Anticancer Activity : In a study evaluating various thiophene derivatives, this compound was found to significantly reduce the viability of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
  • Antiviral Studies : Research indicated that this compound exhibited antiviral activity against HCV by inhibiting viral protein synthesis. The findings were consistent with other compounds containing similar structural motifs, which have been documented to disrupt viral life cycles.
  • Inflammatory Response : A model using lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential for treating inflammatory diseases.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that compounds similar to N-[(4-chlorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, sulfonamide derivatives have been shown to inhibit the enzyme NAMPT, which is crucial for the survival of cancer cells. This inhibition can lead to reduced tumor growth and increased apoptosis in malignant cells .

1.2 Anti-inflammatory Effects
Studies have demonstrated that thiophene derivatives possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, thus providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases .

1.3 Antimicrobial Activity
The structure of this compound suggests potential antimicrobial activity against various pathogens. Sulfonamide compounds are known for their broad-spectrum antibacterial effects, which could be leveraged in treating infections caused by resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. The presence of the chlorophenyl and ethoxyphenyl groups plays a significant role in enhancing the compound's biological activity. Modifications to these substituents can lead to variations in potency and selectivity against target enzymes or receptors.

Structural Feature Effect on Activity
Chlorophenyl groupEnhances binding affinity to targets
Ethoxyphenyl groupIncreases lipophilicity, improving bioavailability
Thiophene ringContributes to overall stability

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with similar derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound : N-[(4-Chlorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide C₂₁H₂₀ClN₂O₄S₂ 455.98 - 4-Chlorophenylmethyl (N-substituent)
- 4-Ethoxyphenyl (sulfamoyl substituent)
High lipophilicity due to ethoxy and chloro groups; potential metabolic stability
N-[2-(4-Chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide C₂₂H₂₂ClN₂O₄S₂ 484.00 - 4-Chlorophenethyl (N-substituent)
- 4-Ethoxyphenyl (sulfamoyl substituent)
Increased chain length may enhance membrane permeability compared to methyl group
N-(4-Chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide C₂₆H₂₂ClN₂O₃S₂ 509.05 - 4-Phenyl (thiophene substitution)
- 4-Methylphenyl (sulfamoyl substituent)
Steric bulk from phenyl group may hinder binding; methyl enhances metabolic stability
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3-fluorophenyl)thiophene-2-carboxamide C₁₈H₁₄ClFN₂O₃S₂ 424.90 - 3-Fluorophenyl (N-substituent)
- 4-Chlorophenyl (sulfamoyl substituent)
Fluorine substitution improves electronegativity and bioavailability
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 426.34 - 4-Chlorobenzylsulfonyl (sulfonyl instead of sulfamoyl) Sulfonyl group increases polarity but reduces hydrogen-bonding capacity

Structural and Functional Insights

N-Substituent Effects: 4-Chlorophenylmethyl vs. 4-Chlorophenethyl: The ethyl chain in the phenethyl derivative may enhance lipophilicity and membrane penetration compared to the methyl group in the target compound.

Sulfamoyl Group Modifications :

  • 4-Ethoxyphenyl vs. 4-Methylphenyl : The ethoxy group in the target compound provides electron-donating effects, which may stabilize interactions with hydrophobic binding pockets. In contrast, the methyl group in offers simpler steric interactions.
  • Sulfamoyl vs. Sulfonyl : Replacement of sulfamoyl with sulfonyl (as in ) eliminates the hydrogen-bonding capacity of the NH group, likely reducing target engagement in environments requiring polar interactions.

Thiophene Ring Substitutions :

  • The 4-phenyl substitution in adds steric bulk, which could either hinder or enhance binding depending on the target's active site geometry.

Q & A

Q. What are the common synthetic routes for preparing thiophene-carboxamide derivatives like N-[(4-chlorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide?

  • Methodological Answer : Synthesis typically involves coupling substituted amines with thiophene precursors. Key steps include:
  • Condensation reactions : Reacting aryl/heteroaryl amines with alkyl cyanoacetates under solvent-free conditions or microwave irradiation to form carboxamide linkages .
  • Sulfamoylation : Introducing the sulfamoyl group via reaction with sulfonyl chlorides in basic media (e.g., pyridine) .
  • Purification : Column chromatography or recrystallization to isolate the target compound.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Full structural confirmation requires:
  • NMR spectroscopy : 1^1H and 13^13C NMR to assign aromatic protons, methyl/ethoxy groups, and sulfamoyl moieties .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
  • IR spectroscopy : Identification of carboxamide (C=O stretch ~1650 cm1^{-1}) and sulfonamide (S=O stretch ~1350 cm1^{-1}) functional groups .
  • Elemental analysis : To confirm purity and stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of sulfamoyl-functionalized thiophene derivatives?

  • Methodological Answer : Optimization strategies include:
  • Catalyst screening : Use bases like triethylamine or DBU to enhance sulfamoylation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yield .
  • Temperature control : Elevated temperatures (~80°C) for condensation steps, but avoid decomposition of heat-sensitive groups like ethoxy .

Q. How do structural modifications (e.g., substituents on the phenyl or thiophene rings) affect biological activity?

  • Methodological Answer :
  • Substituent effects :
  • 4-Chlorophenyl group : Enhances lipophilicity and membrane permeability, potentially improving antimicrobial activity .
  • Ethoxy group : Electron-donating effects may stabilize interactions with target enzymes (e.g., cyclooxygenase in anti-inflammatory studies) .
  • Activity assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2) or microbial growth inhibition tests to correlate structure and efficacy .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Potential resolutions include:
  • Purity verification : Re-characterize compounds using HPLC or LC-MS to rule out impurities affecting bioactivity .
  • Assay standardization : Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory tests) and control compounds to minimize variability .
  • Solubility testing : Ensure compounds are dissolved in DMSO or buffers at non-toxic concentrations to avoid false negatives .

Experimental Design and Data Analysis

Q. What strategies are recommended for designing SAR (Structure-Activity Relationship) studies on this compound?

  • Methodological Answer :
  • Scaffold diversification : Synthesize analogs with variations in:
  • Sulfamoyl substituents : Replace methyl with ethyl or isopropyl to study steric effects .
  • Thiophene substituents : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic properties .
  • In silico modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to targets like bacterial dihydrofolate reductase .
  • Data normalization : Express activity data relative to a positive control (e.g., ciprofloxacin for antimicrobial assays) to enable cross-study comparisons .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH stability tests : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours and analyze degradation via LC-MS .
  • Plasma stability : Expose the compound to human plasma and quantify remaining intact compound using UV-Vis or fluorescence spectroscopy .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature to guide storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.